molecular formula C8H8N2 B1314175 6-Ethylpicolinonitrile CAS No. 59146-66-6

6-Ethylpicolinonitrile

Cat. No. B1314175
CAS RN: 59146-66-6
M. Wt: 132.16 g/mol
InChI Key: WVFOQWQNCDNIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethylpicolinonitrile is a chemical compound with the molecular formula C8H8N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-Ethylpicolinonitrile can be achieved from 2-ETHYL-PYRIDINE 1-OXIDE and Trimethylsilyl cyanide . The process of retrosynthesis, which involves breaking down complex molecules into simpler ones, can be used to plan the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of 6-Ethylpicolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • High-Aspect-Ratio Microfabrication

    • The outcomes of this application could include more accurately and precisely controlled device dimensions, leading to reduced development costs and improved production yields .
  • Photocatalysis and Environmental Remediation

    • 6-Ethylpicolinonitrile could potentially be used in the synthesis of core–shell nanoparticles, which have been gaining attention due to their extensive applications in catalysis, photocatalysis, materials chemistry, biology, drug delivery, sensors, and other electronic device applications .
    • The outcomes of this application could include sustainable solutions to current environmental remediation problems, such as wastewater purification and bacterial disinfections .
  • Industrial Applications of Hybrid Nanocatalysts

    • 6-Ethylpicolinonitrile could potentially be used in the synthesis of hybrid nanocatalysts, which have been gaining attention due to their high surface area, low toxicity, easy recovery and reusability, high product output, and possibilities of green synthesis .
    • The methods of application would involve the integration of a plethora of functionalities into a single nanoparticle, leading to the creation of hybrid nanocatalysts with unique properties .
    • The outcomes of this application could include advancements in various fields like bioremediation, fuel cell production, cleaner energy production, dye degradation, etc .
  • Catalytic Applications of Organometallic Compounds- Alkene Metathesis

    • 6-Ethylpicolinonitrile could potentially be used in the synthesis of organometallic compounds, which are crucial in alkene metathesis reactions .
    • The methods of application would involve the use of a metal carbene intermediate that reacts with olefins to give different olefinic compounds or even unsaturated olefinic polymers depending on the reaction conditions of the metathesis reaction .
    • The outcomes of this application could include the synthesis of unsaturated olefinic compounds as well as their unsaturated polymeric counterparts .

properties

IUPAC Name

6-ethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFOQWQNCDNIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513840
Record name 6-Ethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpicolinonitrile

CAS RN

59146-66-6
Record name 6-Ethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Ethylpyridine N-oxide (3.0 g, 24.4 mmol) was dissolved in nitroethane (30 ml), and trimethylsilyl cyanide (2.4 g, 24.0 mmol) and N,N-dimethylcarbamoyl chloride (2.4 g, 21.9 mmol) were added thereto. The reaction mixture was stirred at room temperature for 3 days, concentrated under reduced pressure, combined with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure. The residue was subjected to a silica gel column chromatography and eluted with hexane-ethyl acetate (2:1, v/v) to give the titled compound (1.0, 31%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Yield
31%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.